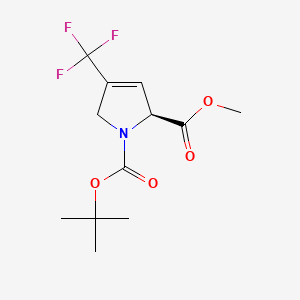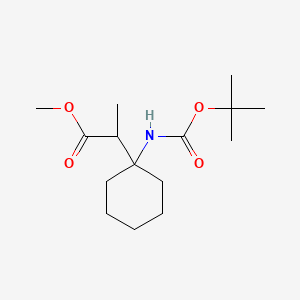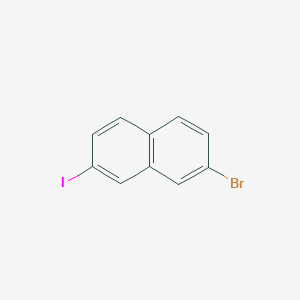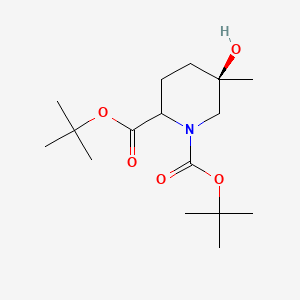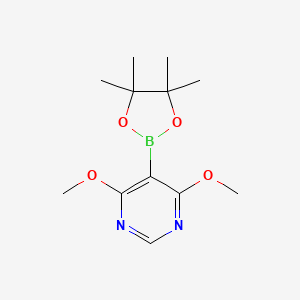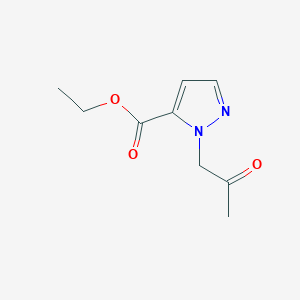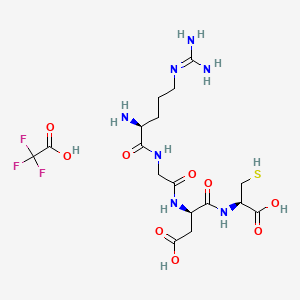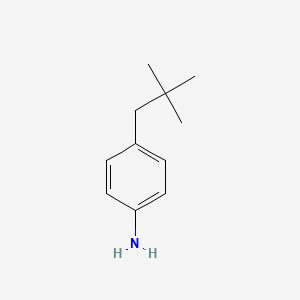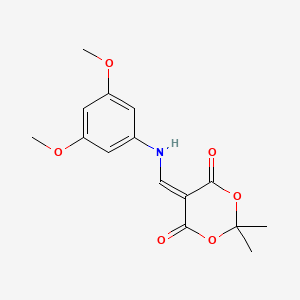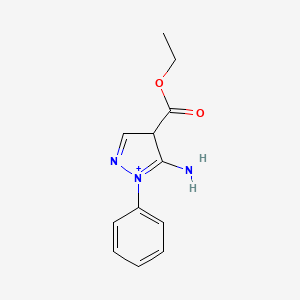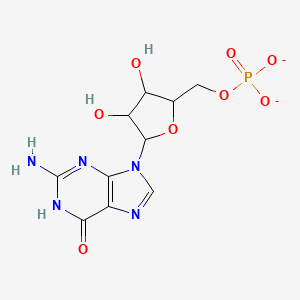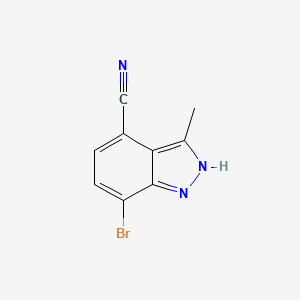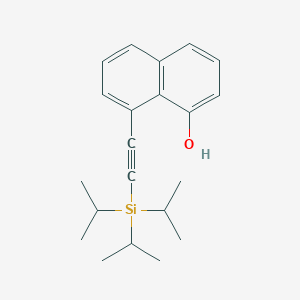![molecular formula C7H13NO3 B13915956 Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate CAS No. 869012-04-4](/img/structure/B13915956.png)
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C7H13NO3. It is characterized by the presence of a three-membered cyclopropyl ring, a hydroxymethyl group, and a carbamate functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate typically involves the reaction of ethyl carbamate with a cyclopropyl derivative. One common method is the reaction of ethyl carbamate with 1-(hydroxymethyl)cyclopropane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated cyclopropyl carbamates.
Aplicaciones Científicas De Investigación
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, such as insecticides and pesticides, due to its effectiveness in controlling pests.
Mecanismo De Acción
The mechanism of action of Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in the context of its use as an insecticide, it may inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death.
Comparación Con Compuestos Similares
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-cyclopropylcarbamate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical properties and applications.
Ethyl N-[1-(hydroxymethyl)cyclopropyl]urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
869012-04-4 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-6(10)8-7(5-9)3-4-7/h9H,2-5H2,1H3,(H,8,10) |
Clave InChI |
NBTPYBHPTRRIGG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


